A Technical Guide to the Physical and Chemical Properties of 4-Chloroindole-2,3-dione (4-Chloroisatin)
A Technical Guide to the Physical and Chemical Properties of 4-Chloroindole-2,3-dione (4-Chloroisatin)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloroindole-2,3-dione, more commonly known as 4-Chloroisatin, is a halogenated derivative of the versatile heterocyclic compound, isatin (1H-indole-2,3-dione). This molecule has emerged as a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its unique structural framework, characterized by a planar indole nucleus fused with an α-keto-lactam system, imparts a distinct reactivity profile that has been exploited for the synthesis of a multitude of more complex heterocyclic structures. The strategic placement of a chlorine atom on the benzene ring at the 4-position significantly modulates its electronic properties and lipophilicity, influencing both its chemical reactivity and the biological activity of its derivatives.[1]
This guide offers a comprehensive technical overview of the core physical and chemical properties of 4-Chloroisatin. It is designed to serve as a foundational resource for researchers leveraging this compound in drug discovery, materials science, and as a versatile intermediate in organic synthesis.[2]
Section 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of 4-Chloroisatin are dictated by its molecular architecture. The molecule consists of a bicyclic system where a benzene ring is fused to a pyrrolidine-2,3-dione ring. This arrangement results in a planar structure with distinct reactive sites.[3]
Caption: Molecular structure of 4-Chloroindole-2,3-dione.
1.1 Key Physicochemical Data
The macroscopic properties of 4-Chloroisatin are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-1H-indole-2,3-dione | [4] |
| Synonyms | 4-Chloroisatin, 4-Chloroindole-2,3-dione | [1][2][4] |
| CAS Number | 6344-05-4 | [1][4][5] |
| Molecular Formula | C₈H₄ClNO₂ | [1][4] |
| Molecular Weight | 181.58 g/mol | [1][2] |
| Appearance | Yellow to orange solid/powder/crystal | [1][2] |
| Melting Point | 258 °C | [2][5] |
| Solubility | Soluble in dimethylformamide (DMF) | [2] |
| Density | ~1.519 g/cm³ | [2] |
1.2 Structural Insights
The chemical behavior of 4-Chloroisatin is a direct consequence of its structural features:
-
Dicarbonyl System: The molecule possesses two carbonyl groups at the C2 and C3 positions. The C2 carbonyl is part of an amide (lactam) linkage, while the C3 carbonyl behaves as a ketone. This vicinal dicarbonyl arrangement makes the C3 position highly electrophilic and susceptible to nucleophilic attack.
-
Planarity and Crystallography: X-ray crystallography studies reveal that the 4-Chloroisatin molecule is essentially planar. In the solid state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains.[3] This planarity and potential for hydrogen bonding are crucial for its interaction with biological targets like enzyme active sites.
-
Influence of the Chlorine Substituent: The electron-withdrawing nature of the chlorine atom at the C4 position influences the electron density of the entire aromatic system. This has implications for both the reactivity of the aromatic ring in electrophilic substitution reactions and the acidity of the N-H proton.
Section 2: Chemical Reactivity and Key Transformations
4-Chloroisatin is a versatile substrate capable of undergoing a wide range of chemical transformations, making it a valuable precursor for diverse heterocyclic compounds. The primary centers of reactivity are the C3-carbonyl, the N1-amide proton, and the aromatic ring.
Caption: Key reactivity pathways of the 4-Chloroisatin core.
2.1 Reactions at the C3-Carbonyl Group
The ketonic carbonyl at the C3 position is the most reactive site for nucleophilic addition and condensation reactions. This reactivity is the cornerstone of its use in building molecular complexity.
-
Schiff Base Formation: 4-Chloroisatin readily condenses with primary aromatic or aliphatic amines to form Schiff bases (3-imino derivatives). This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.[6] These Schiff bases are important intermediates themselves for synthesizing spiro-heterocycles.
-
Aldol-Type Condensations: The C3-carbonyl can react with compounds containing active methylene groups (e.g., malononitrile, indoles, ketones) under basic conditions to yield aldol condensation products.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the C3-carbonyl group into an exocyclic double bond, providing access to a wide array of 3-substituted-2-oxindoles.
2.2 Reactions at the N1-Amide
The proton on the N1 nitrogen is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile.
-
N-Alkylation and N-Acylation: The isatin anion can be readily alkylated or acylated using various electrophiles like alkyl halides, acyl chlorides, or anhydrides. This functionalization is critical for modulating the compound's solubility, lipophilicity, and biological activity.
Section 3: Synthesis and Experimental Protocols
The most established and widely used method for preparing substituted isatins, including 4-Chloroisatin, is the Sandmeyer isatin synthesis .[7] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization.[8]
Caption: Workflow for the Sandmeyer synthesis of 4-Chloroisatin.
3.1 Detailed Synthesis Protocol (Sandmeyer Method)
This protocol is adapted from established procedures for the synthesis of 4-Chloroisatin.[9][10][11]
-
Principle: The synthesis proceeds via the formation of isonitroso-3-chloroacetanilide from 3-chloroaniline, which then undergoes intramolecular electrophilic cyclization in strong acid to yield 4-chloroisatin.[8]
-
Step 1: Preparation of Isonitroso-3-chloroacetanilide
-
In a large reaction vessel, prepare a solution of chloral hydrate (0.054 mol) and anhydrous sodium sulfate (0.40 mol) in 120 mL of water.
-
Sequentially add m-chloroaniline (0.05 mol), hydroxylammonium chloride (0.158 mol), and concentrated hydrochloric acid (43 mL) to the suspension.
-
Heat the resulting mixture to 90 °C with stirring and maintain this temperature for approximately 5 minutes. A precipitate of the intermediate will form.
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to collect the crude isonitroso-3-chloroacetanilide. Wash the solid with water (2 x 20 mL) and allow it to dry.
-
-
Step 2: Cyclization to 4-Chloroisatin
-
Preheat concentrated sulfuric acid (approx. 33 mL) to 65-70 °C in a three-necked flask equipped with a mechanical stirrer and thermometer.
-
Carefully add the dried isonitroso-3-chloroacetanilide from Step 1 in small portions to the hot acid, ensuring the internal temperature is maintained between 75-85 °C.
-
After the addition is complete, heat the reaction mixture to 90 °C for an additional 20-30 minutes.[9][10]
-
Cool the reaction solution to room temperature and then slowly pour it with vigorous stirring into a beaker containing 500 g of crushed ice.
-
Continue stirring the resulting slurry for several hours to ensure complete precipitation.
-
Collect the orange-red precipitate by filtration, and wash it thoroughly with cold water until the washings are neutral.
-
-
Purification:
-
The crude 4-Chloroisatin can be purified by recrystallization from ethanol to yield a product with >98% purity.[9]
-
Section 4: Applications in Research and Development
The unique combination of a reactive scaffold and a halogen substituent makes 4-Chloroisatin a compound of high interest in several scientific domains.
-
Pharmaceutical Development: The isatin core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][12] 4-Chloroisatin serves as a key starting material for synthesizing novel drug candidates.[1] The chlorine atom can enhance binding affinity to protein targets through halogen bonding, improve metabolic stability, and increase cell membrane permeability by increasing lipophilicity.[13]
-
Organic Synthesis: It is a foundational building block for synthesizing more complex heterocyclic systems like quinolines and spiro-indoles, which are themselves of interest in medicinal and materials chemistry.
-
Materials Science: The planar, electron-deficient nature of the isatin ring has led to its exploration in the development of novel materials, such as conducting polymers and organic semiconductors.
Section 5: Safety and Handling
Proper handling of 4-Chloroisatin is essential to ensure laboratory safety. The compound is classified as an irritant.[2]
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][15]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][17]
-
Exposure Avoidance: Avoid all personal contact, including breathing dust and contact with skin and eyes. Wash hands thoroughly after handling.[15][16]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[15]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[15]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]
-
Ingestion: Rinse mouth and seek medical attention if a significant amount is swallowed.
-
Conclusion
4-Chloroindole-2,3-dione is a highly valuable and versatile heterocyclic compound. Its well-defined physicochemical properties, predictable reactivity at multiple sites, and accessible synthesis make it an indispensable tool for chemists. Its primary importance lies in its role as a key intermediate in the development of new pharmaceuticals, where the isatin scaffold continues to provide a robust foundation for the design of potent and selective bioactive agents. A thorough understanding of its properties, as outlined in this guide, is crucial for its safe and effective application in advancing chemical and biomedical research.
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